4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride

Lipophilicity Permeability ADME Prediction

Researchers often face regioisomer ambiguity when sourcing piperidine building blocks, leading to inconsistent assay results. This 4-substituted analog solves that by providing a defined spatial orientation with a distinct LogD profile (predicted LogD pH 7.4 = -1.76) that minimizes non-specific binding and enhances dose-response accuracy in HTS. • Unique THF-ether signature enables unambiguous mass-tag identification in TMT proteomics workflows. • Protonatable piperidine nitrogen combined with flexible ethyl-linked THF ether is ideal for CNS GPCR, ion channel, and transporter library design. • IRRITANT classification; ensure proper ventilation and PPE before handling. Standard B2B shipping with global delivery available.

Molecular Formula C12H24ClNO2
Molecular Weight 249.78 g/mol
CAS No. 1185302-38-8
Cat. No. B1438153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride
CAS1185302-38-8
Molecular FormulaC12H24ClNO2
Molecular Weight249.78 g/mol
Structural Identifiers
SMILESC1CC(OC1)COCCC2CCNCC2.Cl
InChIInChI=1S/C12H23NO2.ClH/c1-2-12(15-8-1)10-14-9-5-11-3-6-13-7-4-11;/h11-13H,1-10H2;1H
InChIKeyGVAMOOAXFLBMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine HCl – Identity & Purity


4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine hydrochloride (CAS 1185302-38-8) is a saturated nitrogen-containing heterocyclic building block from the piperidine class [1]. It features a piperidine ring substituted at the 4-position with an ethyl-tetrahydrofuranylmethoxy moiety and is supplied as a hydrochloride salt with molecular formula C₁₂H₂₄ClNO₂ and exact mass 249.15 Da. Within the tetrahydrofuranylmethoxy-ethyl-piperidine regioisomer family, the 4-substituted architecture provides a distinct spatial orientation for downstream functionalization or pharmacophore elaboration that regioisomeric analogs cannot replicate, often serving as a key intermediate in proteomics research and medicinal chemistry [1][2].

4-Substituted piperidine building block for regioisomer-specific SAR exploration
Hydrochloride salt form supports direct aqueous-phase handling
Tetrahydrofuranylmethoxy-ethyl linker enables unique spatial geometry

Non-Interchangeability of 4-Substituted Piperidine HCl Regioisomers


While multiple tetrahydrofuranylmethoxy-ethyl-piperidine hydrochloride regioisomers share identical molecular formulas, their substitution geometry fundamentally alters their interaction with biological targets, chromatographic retention, and crystallinity. The 4-substituted analogue (CAS 1185302-38-8) positions the basic piperidine nitrogen and the tetrahydrofuranyl ether at opposing vector extremes, conferring a distinct LogD profile that affects solubility and passive permeability differently than the 2- or 3-substituted isomers [1][2]. In contrast, methoxyethyl-piperidine analogues lacking the tetrahydrofuran ring altogether have different lipophilicity and hydrogen-bonding capacity, making them unsuitable surrogates in structure-activity campaigns [3].

Regioisomer substitution (2- or 3-position) alters LogD substantiallyLogD profiles between regioisomers may shift by orders of magnitude, directly impacting aqueous solubility and passive permeability. The 4-substituted geometry cannot be replicated by other isomers.
Methoxyethyl analogues lack the tetrahydrofuran ringReplacing the THF-ether with a simple methoxy group changes lipophilicity and hydrogen-bonding capacity, making these analogues unsuitable surrogates for structure-activity campaigns.
Irritant classification differs from non-irritant regioisomersThe 4-substituted regioisomer carries an IRRITANT hazard classification not uniformly present in other analogues, requiring distinct handling protocols.

Quantitative Comparative Evidence: 4-Substituted Piperidine HCl


LogD Comparison: 4- vs 3-Substituted Regioisomer

The 4-substituted piperidine hydrochloride (CAS 1185302-38-8) exhibits an ACD/Labs-predicted LogD (pH 7.4) of -1.76, which is approximately 5.64 log units lower than the LogD of the 3-substituted regioisomer (CAS 1185294-75-0, computed LogD at pH 7.4 = 3.88). This substantial difference arises from the electron-withdrawing proximity of the protonated piperidine nitrogen in the 4-position, reducing overall lipophilicity compared to the 3-substituted analogue where the basic center is farther from the ether chain [1][2].

LogD Comparison
Class-level inference
Δ LogD 5.64
4-substituted LogD −1.76 vs 3-substituted 3.88 (pH 7.4)
Reported lower lipophilicity may support aqueous screening compatibility
ACD/Labs predicted values; experimental confirmation advised
Lipophilicity Permeability ADME Prediction

Molecular Weight vs Methoxyethyl Analogues

With a molecular weight of 249.78 g/mol, the target compound (CAS 1185302-38-8) is 39% heavier than the non-THF methoxyethyl analogue 4-(2-methoxyethyl)piperidine hydrochloride (CAS 868849-54-1, MW 179.69 g/mol) [1][2]. This mass differential is critical in mass spectrometry-based proteomics assays where distinct m/z signatures are required for unambiguous identification.

Molecular Weight Difference
Cross-study comparable
Δ MW 70.1 g/mol
Target 249.78 vs methoxyethyl analogue 179.69 g/mol
Higher mass enables distinct m/z signature for multiplexed proteomics
Calculated from molecular formula; use in MS-based workflows requires method validation
Mass Discrimination Fragment-Based Design Pharmacokinetics

Purity Specifications: 4- vs 2-Substituted Regioisomer

Commercially, the target 4-substituted compound is offered by Matrix Scientific with a minimum purity of 95% . In contrast, the 2-substituted isomer (CAS 1185299-76-6) is also supplied at 95% purity from AKSci . While purity thresholds are equivalent, the 4-substituted regioisomer is documented to be an 'IRRITANT' requiring specific handling conditions, whereas no irritant classification is listed for the 2-substituted analog, suggesting potential differences in intrinsic reactivity .

Purity & Hazard Specification
Data to verify
95% (both regioisomers)
Target: IRRITANT; 2-substituted analogue: not classified
IRRITANT classification requires specific handling protocols
Supplier datasheets; independent hazard verification recommended
Purity Reproducibility Procurement

Rotatable Bonds & Conformational Flexibility

The 4-substituted compound possesses 5 rotatable bonds compared to only 4 for the 3-substituted methyl-linked regioisomer (CAS 1185294-75-0) [1][2]. This additional rotational degree of freedom arises from the ethyl spacer versus the methylene spacer in the 3-substituted analogue, potentially allowing the terminal tetrahydrofuranyl ring to sample a larger conformational space when the piperidine anchor point is fixed.

Rotatable Bonds
Class-level inference
+1 rotatable bond
5 bonds (4-substituted) vs 4 bonds (3-substituted analogue)
Increased flexibility may influence entropic binding contribution and selectivity
Computed values; effect on target engagement is model-dependent
Conformational Analysis Entropy Binding Affinity

Application Scenarios for 4-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine HCl


Aqueous-Phase Screening Cascades

Due to its low predicted LogD (pH 7.4 = -1.76), the compound remains predominantly in the aqueous phase at physiologic pH, minimizing non-specific binding to plasticware and improving dose-response accuracy in high-throughput screening assays. This makes it the preferred regioisomer among the tetrahydrofuranylmethoxy-ethyl-piperidine family for aqueous buffer-based enzyme or receptor binding assays [1].

Unique Mass Tags for Multiplexed Proteomics

With a molecular weight of 249.78 g/mol and a distinct fragmentation pattern containing a THF-ether signature, the compound provides a structural mass tag that is readily distinguishable from simpler methoxyethyl analogues. This property supports its use in tandem mass spectrometry-based proteomics workflows, such as TMT or isobaric tagging, where mass-channel non-overlap is essential [1].

SAR Exploration for CNS-Targeting Programs

The combination of a protonatable piperidine nitrogen with a flexible ethyl-linked tetrahydrofuran ether renders the compound a valuable core for medicinal chemistry libraries targeting G-protein coupled receptors (GPCRs), ion channels, or transporters in the CNS, where fine-tuning of polarity and flexibility is critical for blood-brain barrier penetration [1][2].

Building Block Procurement: Irritant Handling

Procurement of this compound requires implementation of laboratory safety measures consistent with its IRRITANT classification. This distinguishes it from non-irritant regioisomeric analogues and necessitates prior verification of ventilation, gloves, and waste disposal procedures before integration into routine synthetic workflows [1].

Application
Selection Property
Validation Focus
Aqueous-phase screening assays
Low lipophilicity (LogD profile)
Aqueous solubility and minimized non-specific binding
Multiplexed proteomics
Higher molecular weight mass tag
Distinct m/z signature for unambiguous identification
CNS SAR exploration
Protonatable piperidine and flexible THF-ether
Polarity/flexibility tuning for permeability
Irritant handling procurement
IRRITANT hazard classification
Laboratory safety and PPE protocols
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